molecular formula C15H20O11 B014107 Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate CAS No. 108032-41-3

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate

Cat. No. B014107
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-RLPMIEJPSA-N
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Description

Synthesis Analysis

The synthesis of "Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate" involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. Initially, Ferrier's photobromination is employed, followed by a radical reduction using tris(trimethylsilyl)silane. This method efficiently produces the desired compound, showcasing its utility as a glycosyl donor for L-iduronidation reactions. The synthesis emphasizes the importance of the α-isomer, mirroring the configuration of the L-iduronic acid in heparin and heparan sulfate (T. Kajimoto et al., 2023).

Molecular Structure Analysis

The crystal structure analysis of related compounds reveals insights into the molecular conformation of "Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate." Although specific data on this compound is scarce, analyses of similar structures indicate a preference for certain conformations influenced by acetyl and other substituent groups, which are crucial for its reactivity and interaction in subsequent chemical reactions (J. Hoogendorp et al., 1983).

Scientific Research Applications

  • Synthesis of L-Iduronic Acid Derivatives : Chiba and Sinaÿ (1986) demonstrated the transformation of d-glucuronic acid analogues into L-iduronic acid derivatives, including the synthesis of methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate. This procedure marked a practical and expeditious conversion of d-glucuronic acid into d-iduronic acid by epimerization, contributing significantly to the field of carbohydrate chemistry (Chiba & Sinaÿ, 1986).

  • Key Synthon in Heparin/Heparan Sulfate Synthesis : In 2003, Dilhas and Bonnaffé identified methyl 1,2,4-tri-O-acetyl-3-O-benzyl-L-idopyranuronate, derived from methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate, as a key synthon in heparin/heparan sulfate synthesis. This discovery has implications for the synthesis of complex biological molecules (Dilhas & Bonnaffé, 2003).

  • Fluorogenic Enzyme Substrate for Quick Diagnosis : Tian et al. (2020) synthesized 6-chloro-4-methylumbelliferyl-α-L-idopyranosiduronic acid from D-glucurono6,3-lactone, through a process involving methyl 1,2,3,4-tetra-O-acetyl-L-idopyranuronate methyl ester. This enzyme substrate is significant for quick diagnosis of mucopolysaccharidosis type I (Tian et al., 2020).

  • Preparation of Fluorogenic Substrate for α-L-Iduronidase : Lu, Lico, and Hung (2012) developed an alternative reaction pathway for the preparation of an L-idopyranose derivative, which was crucial in the synthesis of the α-L-iduronidase fluorogenic substrate. This substrate is vital for studying specific enzyme activities (Lu, Lico, & Hung, 2012).

  • Crystallographic Analysis : Root, Wagner, and Norris (2002) conducted a crystallographic analysis of methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate, which helped confirm the identity of the product formed by acetylation of a mixture of methyl alpha- and beta-D-glucopyranuronates. This study contributed to a deeper understanding of the structural aspects of these compounds (Root, Wagner, & Norris, 2002).

  • Glucuronidation Process : Du et al. (2022) demonstrated a facile α-glucuronidation using methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate as a glycosyl donor. This method is significant for the synthesis of various complex molecules, especially in the context of pharmaceutical research (Du et al., 2022).

  • Chemical Synthesis in Carbohydrate Research : Khan et al. (1990) conducted a study involving the treatment of specific glycosides with N,N-diethylaminosulfur trifluoride and subsequent processes, demonstrating the utility of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronate in complex carbohydrate synthesis (Khan et al., 1990).

properties

IUPAC Name

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-RLPMIEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483620
Record name Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate

CAS RN

108032-41-3
Record name Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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